molecular formula C25H27ClN2O2 B6063955 N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide

货号 B6063955
分子量: 422.9 g/mol
InChI 键: VZDBMDFUQKJWHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists, which have shown promising results in the treatment of various sleep disorders, including insomnia and narcolepsy.

作用机制

Orexins are neuropeptides that regulate various physiological functions, including sleep-wake cycles, appetite, and energy metabolism. The selective antagonism of orexin receptors by N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide inhibits the activity of orexin neurons in the hypothalamus, which leads to the suppression of wakefulness and the promotion of sleep. This mechanism of action is distinct from that of other sleep-promoting drugs, such as benzodiazepines and non-benzodiazepine hypnotics, which act on the GABAergic system.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. The compound has also been demonstrated to be selective for orexin receptors, with minimal off-target effects on other neurotransmitter systems. In addition, this compound has been shown to have a low potential for abuse and dependence, which is a significant advantage over other sleep-promoting drugs.

实验室实验的优点和局限性

N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

未来方向

The potential therapeutic applications of N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide are currently being explored in clinical trials for the treatment of insomnia and narcolepsy. However, there are also several other potential indications for this compound, including anxiety and mood disorders, obesity, and addiction. Future research should focus on elucidating the precise mechanisms of action of this compound and exploring its potential use in combination with other drugs for enhanced efficacy. In addition, further studies are needed to evaluate the long-term safety and tolerability of this compound in humans.

合成方法

The synthesis of N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 3-chloro-4'-bromobiphenyl with 3-cyclohexen-1-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding amide using piperidine and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

N-(3'-chloro-3-biphenylyl)-1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical and clinical studies. The selective antagonism of orexin receptors by this compound has been shown to improve sleep quality and reduce daytime sleepiness in animal models of insomnia and narcolepsy. Moreover, this compound has also been demonstrated to have anxiolytic and antidepressant-like effects, which suggest its potential use in the treatment of anxiety and mood disorders.

属性

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-(cyclohex-3-ene-1-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c26-22-10-4-8-20(16-22)21-9-5-11-23(17-21)27-24(29)18-12-14-28(15-13-18)25(30)19-6-2-1-3-7-19/h1-2,4-5,8-11,16-19H,3,6-7,12-15H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDBMDFUQKJWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。